3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide
Description
This compound features a propanamide core with two methylsulfonyl groups: one attached to a phenyl ring at the 4-position and another on the piperidin-4-ylmethyl moiety.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-25(21,22)16-6-3-14(4-7-16)5-8-17(20)18-13-15-9-11-19(12-10-15)26(2,23)24/h3-4,6-7,15H,5,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZREVJJGOHAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(methylsulfonyl)phenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)propanamide is a novel synthetic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a propanamide backbone, with methylsulfonyl groups attached to both the phenyl and piperidine moieties, which are critical for its biological activity.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, studies have shown that derivatives containing sulfonamide and piperidine groups can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Reference Compound A | 5 | MCF-7 |
| Reference Compound B | 10 | HeLa |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. In vivo studies demonstrated that it could significantly reduce inflammation in animal models, likely through the inhibition of pro-inflammatory cytokines and mediators.
Case Study: Anti-inflammatory Activity
A study conducted on mice showed that administration of the compound at varying doses resulted in a dose-dependent reduction in paw edema induced by carrageenan. The results indicated a significant decrease in TNF-alpha and IL-6 levels, suggesting a potent anti-inflammatory effect.
Antimicrobial Activity
The antimicrobial potential of similar sulfonamide derivatives has been well-documented. Preliminary tests suggest that the compound may exhibit bactericidal activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 |
| Escherichia coli | 62.5 |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of enzymes involved in folate synthesis, similar to other sulfa drugs.
- Receptor Modulation : The piperidine moiety may interact with various receptors, influencing pathways related to inflammation and cancer cell survival.
- Apoptosis Induction : Evidence from related compounds indicates that they can trigger apoptotic pathways in cancer cells, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between the target compound and related analogs:
Functional Implications
- Electron-Withdrawing Effects : The methylsulfonyl groups in the target compound are stronger electron-withdrawing groups compared to methoxymethyl (in 61086-18-8) or benzyl (in 839717-56-5). This could enhance binding to electron-rich receptor sites .
- Solubility and Bioavailability: The dual sulfonyl groups likely improve aqueous solubility relative to analogs with non-polar substituents (e.g., phenylsulfanyl in 6408-77-1) .
- Metabolic Stability : Piperidine rings with methylsulfonyl groups (target compound) may resist oxidative metabolism better than those with benzyl or thioether substituents .
Pharmacological Considerations
- Receptor Specificity: highlights that piperidine substituent positions (2- vs. 4-) significantly affect activity in opioid analogs. The target compound’s 4-piperidinylmethyl group may confer selectivity for non-opioid targets, such as kinases or sulfonamide-dependent enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
